3-(4-biphenylyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-biphenylyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a biphenyl group, an ethyl group, and a methyl group attached to a furochromenone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. The reaction conditions often include the use of concentrated sulfuric acid or trifluoroacetic acid as catalysts, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-biphenylyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
3-(4-biphenylyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- Substituted 5H-benzo[c]furo[3,2-g]chromen-5-ones
Uniqueness
3-(4-biphenylyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the biphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C26H20O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-ethyl-9-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-3-17-13-24(27)29-26-16(2)25-22(14-21(17)26)23(15-28-25)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3 |
InChI Key |
BNSREWIRJKQDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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